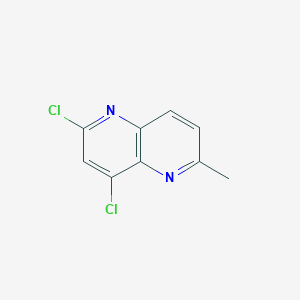
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction or oxidation followed by cyclization of intermediates. Acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes are also employed in the synthesis of tetrahydroquinolines .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using domino reactions. These reactions enable the efficient conversion of simple starting materials into complex products through multiple transformations in a single operation, enhancing yield and reducing waste .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyclopropyl and carboxamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and catalysts for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor for bioactive compounds. Additionally, it is used in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide include other tetrahydroquinoline derivatives such as 1,2,3,4-tetrahydroisoquinoline and its analogs. These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other tetrahydroquinoline derivatives and may contribute to its specific applications and effects .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(15-9-6-7-9)11-3-1-5-12-10(11)4-2-8-14-12/h1,3,5,9,14H,2,4,6-8H2,(H,15,16) |
Clé InChI |
ACYHGXQQLLABPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC=C2NC1)C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


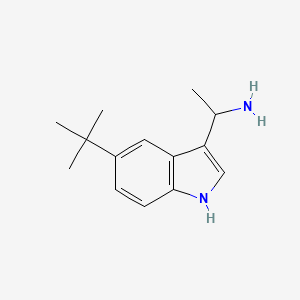
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)

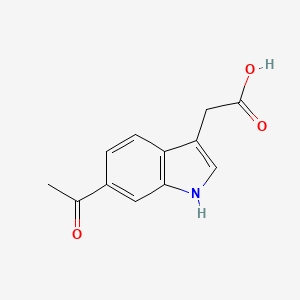
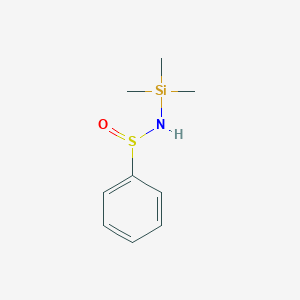
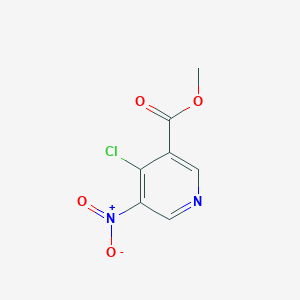
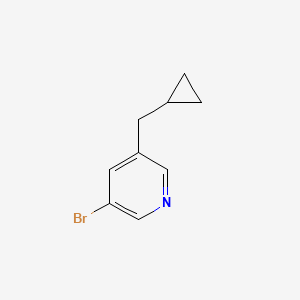
![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)


